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BnO-PEG4-Boc

Cat. No.: B606035
M. Wt: 398.5 g/mol
InChI Key: USXLULCFEHFJGM-UHFFFAOYSA-N
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Description

Contextualization within Functionalized Polyethylene (B3416737) Glycol (PEG) Chemistry

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that has become a cornerstone in the pharmaceutical and biomedical industries. creative-biolabs.com The inherent properties of PEG can be further enhanced through chemical modification, a process known as functionalization. nih.gov This involves attaching various reactive groups to the ends of the PEG chain, which allows for the covalent linkage of PEG to other molecules, such as proteins, peptides, or small molecule drugs. creative-biolabs.comnih.gov

The functionalization of PEG can be tailored to introduce a wide array of chemical moieties, including vinyl sulfone, acrylate, and maleimide, among others. nih.gov These functional groups enable a variety of cross-linking chemistries, allowing for the creation of materials with specific properties. nih.gov Benzyl-PEG5-CH2CO2tBu fits within this context as a heterobifunctional PEG linker. It possesses two different terminal groups: a benzyl (B1604629) ether at one end and a t-butyl protected carboxylic acid at the other. This dual functionality allows for sequential and controlled reactions, a crucial aspect in the synthesis of complex molecular architectures. The benzyl group provides a stable, non-reactive terminus under many conditions, while the t-butyl ester can be selectively removed to reveal a carboxylic acid for further conjugation.

Role of PEG Linkers in Bioconjugation and Drug Delivery Research

PEG linkers are instrumental in bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. axispharm.com In drug delivery, PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic agents. axispharm.comcreativepegworks.com The attachment of a PEG chain, a process known as PEGylation, can increase a drug's stability, enhance its solubility in water, and prolong its circulation time in the bloodstream by shielding it from enzymatic degradation and the immune system. creative-biolabs.comcreativepegworks.combiochempeg.com

Specific Significance of Benzyl-PEG5-CH2CO2tBu as a Molecular Scaffold

The specific significance of Benzyl-PEG5-CH2CO2tBu lies in its utility as a versatile molecular scaffold for constructing complex bioconjugates and other advanced materials. Its defined structure, with a discrete PEG length of five ethylene (B1197577) glycol units, allows for precise control over the spacing between conjugated molecules. This is particularly important in applications where the distance between two entities is critical for function, such as in Proteolysis Targeting Chimeras (PROTACs). chemsrc.com

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemsrc.com Benzyl-PEG5-CH2CO2tBu can serve as a building block for the linker component of a PROTAC. chemsrc.com The benzyl group can be a handle for further synthetic modifications, while the protected carboxylic acid provides a latent reactive site that can be deprotected under acidic conditions for conjugation to another part of the PROTAC structure. dcchemicals.com The hydrophilic PEG spacer enhances the solubility of the resulting molecule in aqueous media. dcchemicals.com

The chemical properties of Benzyl-PEG5-CH2CO2tBu are summarized in the table below:

PropertyValue
Chemical Name Benzyl-PEG5-CH2CO2tBu chemsrc.com
Synonyms 2-Methyl-2-propanyl 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oate chemsrc.com
CAS Number 1807503-89-4 chemsrc.com
Molecular Formula C21H34O7 chemsrc.com
Molecular Weight 398.49 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O7 B606035 BnO-PEG4-Boc

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXLULCFEHFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Benzyl Peg5 Ch2co2tbu

Advanced Approaches for Polyethylene (B3416737) Glycol Chain Construction

The synthesis of a precisely defined PEG chain is paramount for the functionality of Benzyl-PEG5-CH2CO2tBu. Unlike polydisperse PEG mixtures, monodisperse derivatives with an exact number of ethylene (B1197577) glycol units are required for applications demanding high purity and batch-to-batch consistency. acs.org Two primary strategies are employed for this purpose: stepwise organic synthesis and ring-opening polymerization.

Stepwise Organic Synthesis of Monodisperse PEG Derivatives

Stepwise synthesis offers unparalleled control over the PEG chain length, ensuring the creation of monodisperse products. acs.org This method typically involves the iterative addition of ethylene glycol units, often using a protecting group strategy to control the reaction. acs.orgbeilstein-journals.org A common approach is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

To achieve monodispersity, one end of the growing PEG chain is protected while the other is activated for reaction with a protected monomer. For instance, a common monomer for stepwise PEG synthesis contains a tosyl (Ts) leaving group at one end and a dimethoxytrityl (DMTr) protecting group at the other. researchgate.net The synthetic cycle involves deprotection of the terminal hydroxyl group, followed by coupling with the monomer under basic conditions. beilstein-journals.orgnih.gov This iterative process allows for the precise elongation of the PEG chain. beilstein-journals.orgnih.gov

Recent advancements have introduced more efficient "one-pot" approaches. beilstein-journals.orgbeilstein-journals.orgnih.gov By utilizing base-labile protecting groups, such as the phenethyl group, the deprotection and coupling steps can be performed in a single reaction vessel, eliminating the need for intermediate purification and significantly reducing synthesis time and cost. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Comparison of Stepwise PEG Synthesis Strategies

Feature Traditional Two-Pot Method One-Pot Method
Protecting Group Acid-labile (e.g., DMTr) beilstein-journals.orgbeilstein-journals.orgnih.gov Base-labile (e.g., phenethyl) beilstein-journals.orgbeilstein-journals.orgnih.gov
Synthetic Cycle Deprotection, deprotonation, coupling beilstein-journals.org Deprotection, coupling beilstein-journals.org
Reaction Vessels Two beilstein-journals.org One beilstein-journals.org

| Efficiency | More steps, requires intermediate purification beilstein-journals.org | Fewer steps, no intermediate purification beilstein-journals.org |

Ring-Opening Polymerization Techniques for Heterobifunctional PEGs

Anionic ring-opening polymerization (AROP) of ethylene oxide is another powerful technique for generating PEG chains. mdpi.comnih.govnih.govacs.org To produce heterobifunctional PEGs like Benzyl-PEG5-CH2CO2tBu, the polymerization is initiated with a functionalized alkoxide. mdpi.comnih.govnih.gov The choice of initiator determines one of the terminal functionalities of the resulting PEG chain.

For instance, using potassium 3,3-diethoxypropanolate as an initiator leads to a PEG chain with an acetal (B89532) group at one end. nih.gov Similarly, allyl alcohol can be used as an initiator to introduce an allyl group. nih.gov The polymerization proceeds in a living manner, allowing for control over the molecular weight, although achieving a perfectly monodisperse product with a specific chain length like PEG5 can be more challenging than with stepwise synthesis. The other end of the polymer chain is typically a hydroxyl group, which can then be further modified. mdpi.comnih.gov

Metal-free AROP, utilizing strong phosphazene bases, has emerged as a method to create well-defined heterobifunctional PEGs with narrow molecular weight distributions. acs.orgresearchgate.net This technique allows for the use of a wider range of functional initiators. acs.org

Functionalization Strategies for Benzyl (B1604629) and tert-Butyl Ester Moieties

Once the PEG5 backbone is constructed, the terminal ends must be functionalized to yield Benzyl-PEG5-CH2CO2tBu.

Introduction of Benzyl Ether Functionality

The benzyl ether group is typically introduced by reacting a terminal hydroxyl group of the PEG chain with benzyl halide (e.g., benzyl bromide) under basic conditions, a classic Williamson ether synthesis. acs.org This reaction is generally efficient and provides a stable ether linkage. In the context of stepwise synthesis, a benzyl-protected PEG monomer could also be incorporated during the chain elongation process. acs.org The use of polyethylene glycol as a phase transfer catalyst can facilitate the reaction between benzyl halides and other nucleophiles, suggesting its utility in such synthetic transformations. frontiersin.org

Esterification Methods for tert-Butyl Carboxylate Formation

The tert-butyl ester group is a valuable protecting group for carboxylic acids, as it is stable to many reaction conditions but can be readily cleaved with acid, such as trifluoroacetic acid (TFA). biochempeg.combroadpharm.com There are several methods to introduce the -CH2CO2tBu moiety onto a terminal hydroxyl group of the PEG chain.

One common method involves reacting the PEG-alcohol with a suitable reagent like tert-butyl bromoacetate (B1195939) in the presence of a base. Another approach is the esterification of the terminal hydroxyl group with a protected carboxylic acid, such as Boc-glycine, using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, a pre-formed acid-PEG-t-butyl ester can be synthesized and then the other terminus functionalized. broadpharm.com For example, an amino-PEG-t-butyl ester can be reacted with a carboxylic acid to form an amide bond. biochempeg.combroadpharm.commedkoo.com

Solid-Phase Synthesis Applications for PEG-Based Linkers

Solid-phase synthesis offers significant advantages for the preparation of PEG-based linkers, including simplified purification and the potential for automation. researchgate.netnih.govnih.gov In this approach, the growing PEG chain is covalently attached to an insoluble polymer support, such as a Wang resin. researchgate.netnih.gov

The stepwise synthesis of a PEG linker can be performed on the solid support. researchgate.netnih.gov A typical cycle involves deprotonation of the resin-bound hydroxyl group, followed by coupling with a protected and activated PEG monomer. nih.gov After the desired chain length is achieved, the linker is cleaved from the resin. researchgate.netnih.gov This methodology allows for the efficient production of monodisperse PEG derivatives with high purity. researchgate.netnih.gov

Solid-phase synthesis is also highly amenable to the creation of diverse libraries of PEG-linked molecules. nih.govacs.org By using orthogonal protecting groups, different functionalities can be selectively introduced at various positions on the PEG linker while it is still attached to the solid support. acs.org For example, a resin-bound PEG chain can be functionalized with biotin (B1667282) and then further elaborated with other moieties using standard peptide synthesis protocols. acs.org

Table 2: Key Reagents in the Synthesis of Benzyl-PEG5-CH2CO2tBu and Related Compounds

Reagent/Compound Name Abbreviation Role in Synthesis
Benzyl-PEG5-CH2CO2tBu - Target Compound
Dimethoxytrityl DMTr Acid-labile protecting group for hydroxyls beilstein-journals.org
p-Toluenesulfonyl chloride TsCl Activates hydroxyl groups for nucleophilic substitution nih.gov
Ethylene Oxide EO Monomer for ring-opening polymerization mdpi.comnih.govacs.org
Trifluoroacetic acid TFA Used for cleavage of tert-butyl esters and from some solid supports biochempeg.comnih.gov
Dicyclohexylcarbodiimide DCC Coupling agent for esterification
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Coupling agent for esterification broadpharm.com

Table 3: List of Compound Names

Compound Name
Benzyl-PEG5-CH2CO2tBu
Benzyl bromide
tert-Butyl bromoacetate
Boc-glycine
Dicyclohexylcarbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Ethylene oxide
Phenethyl alcohol
p-Toluenesulfonyl chloride
Potassium 3,3-diethoxypropanolate
Trifluoroacetic acid
Allyl alcohol
Dimethoxytrityl chloride

Purification Methodologies in the Synthesis of Functionalized PEG Compounds

The purification of functionalized polyethylene glycol (PEG) compounds is a critical yet challenging step in their synthesis, primarily due to the often-oily and non-crystalline nature of these materials. acs.org The inherent polydispersity of many PEG starting materials can also lead to a mixture of products with varying PEG chain lengths, necessitating efficient purification techniques to isolate the desired monodisperse compound. rsc.org A variety of chromatographic and non-chromatographic methods are employed to achieve high purity of functionalized PEG derivatives.

Chromatographic Techniques:

Chromatography is a cornerstone of PEG purification, with several modalities being particularly effective.

Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC separates molecules based on their hydrodynamic radius. This technique is highly efficient for removing low molecular weight impurities, unreacted starting materials, and by-products from the larger PEGylated product. chromatographyonline.com Modern aqueous GPC/SEC packings can even resolve individual PEG oligomers, especially when using water with a small amount of salt as the mobile phase. chromatographyonline.com

Ion Exchange Chromatography (IEX): IEX is a powerful technique for purifying charged PEG derivatives and separating positional isomers. springernature.com The principle of IEX relies on the interaction between the charged functional groups on the PEG molecule and the oppositely charged stationary phase. By manipulating the pH and ionic strength of the mobile phase, selective elution of the target compound can be achieved. For instance, cation-exchange chromatography can be used to separate PEGylated species from their unfunctionalized precursors, followed by anion-exchange chromatography to separate mono-, di-, and tri-PEGylated products and remove excess free PEG. nih.gov

Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can be applied on an analytical scale for the separation of PEGylated conjugates and their positional isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on weak hydrophobic interactions between the analyte and the stationary phase. springernature.com It serves as a valuable complementary technique to IEX, particularly for purifying proteins and PEGylated proteins that are difficult to resolve by other methods. springernature.com

Non-Chromatographic Purification Methods:

While chromatography is highly effective, other methods are also utilized, especially for large-scale purification or as preliminary purification steps.

Precipitation and Recrystallization: Precipitation is a common technique to isolate PEG derivatives. For example, functionalized PEGs can be precipitated from a reaction mixture by the addition of a poor solvent like ether. jove.com In some cases, the crystallization of PEG compounds can be induced or inhibited by the presence of other polymers. scirp.org For high-molecular-weight polyethylene glycol compounds, crystallization can be achieved by cooling or adding a poor solvent after an extraction step. google.com

Liquid-Liquid Extraction: This method is particularly useful for separating PEG derivatives based on their differential solubility in immiscible liquid phases. For instance, PEG derivatives with a p-toluenesulfonate group can be selectively partitioned into an organic layer, while unsubstituted PEG chains remain in the aqueous phase. rsc.org

Dialysis and Membrane Centrifugation: These techniques are effective for removing small molecule impurities, such as salts and unreacted reagents, from the larger PEGylated product. acs.org Dialysis relies on the selective diffusion of molecules across a semi-permeable membrane, while membrane centrifugation uses centrifugal force to drive smaller molecules through a filter. acs.org

Complexation with Metal Salts: A novel approach for the purification and isolation of often-oily PEG compounds involves their complexation with metal salts, such as magnesium chloride (MgCl2). This method can transform the gel-like PEG intermediates into solid, manageable complexes, facilitating their handling and purification, especially on a larger scale. acs.org

The choice of purification methodology depends on several factors, including the specific properties of the functionalized PEG compound, the nature of the impurities, and the desired scale of production. Often, a combination of these techniques is employed to achieve the high purity required for demanding applications.

Purification Technique Principle of Separation Typical Applications in PEG Synthesis References
Size Exclusion Chromatography (SEC)Hydrodynamic RadiusRemoval of low molecular weight impurities, separation of oligomers. , chromatographyonline.com
Ion Exchange Chromatography (IEX)ChargeSeparation of charged PEG derivatives, positional isomers. , springernature.com, nih.gov
Reverse Phase Chromatography (RP-HPLC)HydrophobicityAnalytical separation of PEG conjugates and isomers.
Hydrophobic Interaction Chromatography (HIC)Weak Hydrophobic InteractionsPurification of PEGylated proteins. , springernature.com
PrecipitationDifferential SolubilityIsolation of the final product from the reaction mixture. jove.com, google.com
Liquid-Liquid ExtractionDifferential PartitioningSeparation of functionalized from unfunctionalized PEGs. rsc.org
Dialysis/Membrane CentrifugationSize-based Diffusion/FiltrationRemoval of small molecule impurities. acs.org
Complexation with Metal SaltsFormation of Solid ComplexesIsolation and handling of oily PEG compounds. acs.org

Chemical Transformations and Reactivity of Benzyl Peg5 Ch2co2tbu Derivatives

Selective Deprotection of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid moiety. Its removal is typically the first step in derivatizing this end of the molecule. The strategy for its deprotection must be chosen carefully to ensure the integrity of the benzyl (B1604629) ether on the opposite terminus.

The most common method for cleaving a tert-butyl ester is through acidolysis. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), often used in a solution with a solvent like dichloromethane (B109758) (DCM), are highly effective. The reaction proceeds via a mechanism where the ester oxygen is protonated, leading to the departure of the stable tertiary carbocation, the tert-butyl cation, and the formation of isobutylene. acsgcipr.orgstackexchange.com

The generation of the highly reactive tert-butyl cation is a significant consideration, as it can lead to undesired side reactions. peptide.com This cation is an electrophile and can alkylate nucleophilic residues, which is a particular concern in peptide synthesis where amino acids like tryptophan and methionine are susceptible to modification. nih.gov To mitigate these side reactions, "scavengers" are added to the reaction mixture. nih.gov These are compounds that react with and neutralize the tert-butyl cation. Water and trialkylsilanes (e.g., triethylsilane or triisopropylsilane) are effective cation scavengers. researchgate.net Thiol-based scavengers are also commonly employed. The choice of scavenger is critical to ensure the clean and complete deprotection of the carboxylic acid without compromising the rest of the molecule. nih.gov

Table 1: Common Scavengers for tert-Butyl Deprotection

Scavenger Function Typical Conditions Reference
Triethylsilane (TES) Reduces the tert-butyl cation. Used in TFA mixtures (e.g., TFA/H2O/TIS 95:2.5:2.5).
Triisopropylsilane (TIPS) Acts as a carbocation scavenger. Often used in TFA cleavage cocktails. researchgate.net
Water Reacts with the tert-butyl cation to form tert-butanol. A common component in TFA cleavage mixtures. researchgate.net
Thiophenol Traps the tert-butyl cation, preventing alkylation of sensitive residues. Added to TFA solutions. nih.gov
Anisole Acts as a carbocation scavenger through electrophilic aromatic substitution. Used in HF or TFA cleavage. peptide.com

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. libretexts.org In the case of Benzyl-PEG5-CH2CO2tBu, the goal is to cleave the tert-butyl ester without affecting the benzyl ether. While strong acids like TFA are effective, the stability of the benzyl group can sometimes be a concern under very harsh acidic conditions. organic-chemistry.org Therefore, alternative and milder methods are often sought.

Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl esters and carbamates, while leaving benzyl ethers and other groups intact. organic-chemistry.orgorganic-chemistry.org Another strategy involves the use of Lewis acids. For instance, zinc bromide (ZnBr2) in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of other acid-sensitive groups, offering a high degree of chemoselectivity. researchgate.net These alternative methods provide valuable options for deprotection, particularly when dealing with sensitive substrates where the harshness of TFA could be detrimental.

Table 2: Comparison of Deprotection Methods for tert-Butyl Esters

Method Reagents Conditions Selectivity over Benzyl Ether Reference
Standard Acidolysis Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Room temperature Generally good, but harsh conditions can affect Bn group. peptide.com
Mild Acidolysis Aqueous Phosphoric Acid Mild heating High selectivity. organic-chemistry.orgorganic-chemistry.org
Lewis Acid Catalysis Zinc Bromide (ZnBr2) in DCM Room temperature High selectivity. researchgate.net
Thermolytic Cleavage Silica Gel Refluxing Toluene (B28343) Selective over t-butyl ethers. researchgate.net

Acid-Mediated Cleavage Mechanisms and Scavenger Considerations

Derivatization of the Carboxylic Acid Moiety

Once the tert-butyl group is selectively removed to reveal the free carboxylic acid (Benzyl-PEG5-CH2COOH), this functional group becomes available for a wide range of derivatization reactions. The most common transformation is the formation of a stable amide bond through coupling with a primary amine. medkoo.combroadpharm.com

This reaction does not proceed spontaneously but requires the activation of the carboxylic acid. Carbodiimides are the most popular class of activating agents for this purpose. thermofisher.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. medkoo.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of the desired amide bond and a soluble urea (B33335) byproduct. thermofisher.com To improve efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often included in the reaction mixture. broadpharm.combroadpharm.com This two-step, one-pot procedure is a cornerstone of bioconjugation and peptide chemistry, allowing the PEG linker to be attached to proteins, peptides, or other amine-containing molecules. researchgate.netbiosyntan.de

Table 3: Common Coupling Agents for Carboxylic Acid Derivatization

Coupling Agent Additive (Optional) Description Reference
EDC N-hydroxysuccinimide (NHS) Forms a water-soluble urea byproduct, simplifying purification. NHS improves efficiency. medkoo.comthermofisher.com
DCC None typically required Forms a urea byproduct (DCU) that is insoluble in many organic solvents, facilitating removal by filtration. medkoo.com
HATU None required A highly efficient, phosphonium-based coupling agent often used for difficult couplings. broadpharm.combroadpharm.combroadpharm.com

Benzyl Group Stability and Potential Transformations

The benzyl ether at the other end of the molecule is a robust protecting group, stable to the moderately acidic and basic conditions often used in synthesis. uwindsor.ca It remains intact during the acid-mediated deprotection of the tert-butyl ester and during the subsequent amide coupling reactions. organic-chemistry.org

However, the benzyl group can be intentionally removed when access to the terminal hydroxyl group is required. The most common and selective method for benzyl ether cleavage is catalytic hydrogenolysis. broadpharm.combroadpharm.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org This process is clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org

While hydrogenolysis is the preferred method, other conditions can also cleave benzyl ethers, such as the use of very strong acids, though this lacks selectivity in the context of Benzyl-PEG5-CH2CO2tBu. organic-chemistry.orgthieme-connect.de Certain oxidizing agents can also be employed for this transformation. organic-chemistry.org The stability of the benzyl group to a range of conditions, combined with its susceptibility to specific cleavage by hydrogenolysis, provides the orthogonal protection scheme that makes this class of PEG linkers so versatile. uwindsor.cabroadpharm.com

Applications and Research Implications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Benzyl-PEG5-CH2CO2tBu

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. precisepeg.comcellgs.com A PROTAC consists of a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. cellgs.commedchemexpress.com The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy. Benzyl-PEG5-CH2CO2tBu serves as a precursor for such linkers, where its protecting groups can be removed to allow for covalent attachment to the warhead and E3 ligase ligand.

The success of a PROTAC is highly dependent on the length and chemical nature of its linker. explorationpub.com The linker must be long and flexible enough to allow the formation of a stable ternary complex between the target protein and the E3 ligase. musechem.com

Length: The optimal linker length is crucial and often determined empirically by synthesizing a library of PROTACs with varying linker lengths. musechem.comnih.gov PEG units, such as the five found in Benzyl-PEG5-CH2CO2tBu, provide a systematic way to vary this length. nih.gov Linkers that are too short may prevent the two proteins from binding simultaneously, while overly long linkers might lead to unproductive binding geometries. cellgs.com

Composition: PEG-based linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the entire PROTAC molecule. precisepeg.comcellgs.com This is a significant advantage, as many warhead and E3 ligase ligands are hydrophobic. The alternative, straight-chain alkyl linkers, are more hydrophobic and less flexible. musechem.com The benzyl (B1604629) group present in the parent compound can also be incorporated to add conformational rigidity to a specific part of the linker, which in some cases has been shown to improve binding through specific interactions, such as pi-stacking with amino acid residues like tyrosine in the E3 ligase. explorationpub.comnih.gov

Linker PropertyImpact on PROTAC DevelopmentResearch Findings
Length Determines the ability to form a productive ternary complex.Optimal lengths vary; requires systematic screening. Early designs often use longer linkers to increase the chance of successful complex formation. cellgs.comnih.gov
Composition (PEG) Improves hydrophilicity, solubility, and cell permeability.PEG linkers are valuable for counteracting the hydrophobicity of ligands, aiding cellular uptake. precisepeg.comcellgs.com
Composition (Alkyl) Increases hydrophobicity.Can reduce cell permeability and overall PROTAC solubility. cellgs.com
Composition (Rigid) Provides conformational restriction.Can improve binding affinity and selectivity by orienting the ligands favorably, for instance, through pi-stacking interactions. explorationpub.comnih.gov

This table is interactive. You can sort and filter the data to explore the impact of linker properties.

The ultimate function of a PROTAC is to induce the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein. cellgs.comexplorationpub.com The linker plays a central role in this process.

The flexibility and length of the PEG linker derived from Benzyl-PEG5-CH2CO2tBu allows the PROTAC to "cast a wide net," exploring various conformations to find an optimal geometry for the ternary complex. musechem.com The stability of this complex is a key factor for efficient degradation. cellgs.com The interactions between the two proteins within the complex, a property known as cooperativity, can significantly influence the PROTAC's potency. nih.gov A well-designed linker facilitates positive cooperativity, where the binding of the two proteins is mutually reinforcing. nih.gov Computational modeling is increasingly used to predict how a given linker will influence ternary complex formation, helping to rationalize the design process. nih.gov

Linker Length and Composition Optimization in PROTAC Development

Antibody-Drug Conjugate (ADC) Linker Design and Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. nih.gov The linker connecting the antibody to the drug payload is critical for the ADC's stability in circulation and its ability to release the drug at the target site. nih.gov PEG-containing linkers, synthesized from precursors like Benzyl-PEG5-CH2CO2tBu, are widely used in modern ADC design. medkoo.com

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. labinsights.nlresearchgate.net Conjugating multiple units of such drugs to an antibody can lead to aggregation, reduced stability, and poor pharmacokinetic properties. researchgate.net

PEG linkers address this challenge by creating a hydrophilic "hydration shell" around the hydrophobic drug. labinsights.nl This has several benefits:

Higher Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers allow for a higher number of drug molecules to be attached to each antibody (a higher DAR) without compromising the ADC's physical stability. labinsights.nl

Enhanced Pharmacokinetics: The hydrophilic shield reduces non-specific clearance of the ADC from circulation, leading to a longer plasma half-life and increased exposure of the tumor to the drug. labinsights.nl

Benefit of PEG LinkerMechanismImpact on ADC Performance
Increased Solubility Masks the hydrophobicity of the cytotoxic payload.Prevents aggregation and improves handling and formulation. labinsights.nl
Enhanced Stability Creates a hydrophilic shield around the payload.Reduces tendency for ADC molecules to clump together in circulation. researchgate.net
Higher DAR Possible Mitigates payload-induced hydrophobicity.Allows more potent ADCs to be developed without sacrificing stability. labinsights.nl
Improved Pharmacokinetics Reduces non-specific clearance by the reticuloendothelial system.Prolongs circulation time, increasing the chance of reaching the tumor target. labinsights.nl

This table is interactive, allowing for sorting and filtering of the data.

Early ADCs were made using methods that randomly attached drugs to lysine (B10760008) or cysteine residues on the antibody, resulting in a heterogeneous mixture of molecules with varying DARs and conjugation sites. nih.gov Modern approaches focus on site-specific conjugation to produce homogeneous ADCs with improved therapeutic windows. thno.orgmdpi.com

Linker precursors like Benzyl-PEG5-CH2CO2tBu are integral to these strategies. After deprotection and attachment to a payload, the resulting drug-linker construct can be equipped with a specific reactive group to target a unique site on the antibody. Common site-specific strategies include:

Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody via site-directed mutagenesis provides a reactive thiol handle for conjugation. thno.org

Glycan-Mediated Conjugation: The conserved glycans on the Fc region of an antibody can be enzymatically modified to introduce a unique chemical handle for the drug-linker to attach to. nih.govresearchgate.net

Unnatural Amino Acids: Incorporating amino acids with bio-orthogonal reactive groups (e.g., an azide (B81097) or alkyne for "click chemistry") into the antibody sequence allows for highly specific conjugation. thno.orgmdpi.com

Proximity-Induced Conjugation: An affinity peptide containing a reactive group is designed to bind to a specific site on the antibody, bringing the reactive group into close proximity with a native amino acid (like lysine) and inducing a covalent bond. thno.org

Role in Enhancing Drug Solubility and Stability in Conjugates

Functionalization in Nanoparticle and Liposome (B1194612) Systems

PEGylation, the process of attaching PEG chains to a surface, is a cornerstone of nanoparticle and liposome-based drug delivery. nih.govmdpi.com Molecules like Benzyl-PEG5-CH2CO2tBu are building blocks for the PEG-lipid or PEG-polymer conjugates used in these systems.

Coating nanoparticles or liposomes with PEG chains confers a "stealth" characteristic, shielding them from the host's immune system. nih.govnih.gov This PEG layer forms a hydrated cloud that sterically hinders the adsorption of opsonin proteins from the blood, which would otherwise mark the particles for rapid clearance by the mononuclear phagocyte system. nih.govtstu.ru This leads to a significantly prolonged systemic circulation time, increasing the likelihood that the nanocarrier will reach its target tissue, such as a tumor, via the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Furthermore, the surface of these PEGylated nanoparticles can be readily functionalized. mdpi.comnih.gov The end of the PEG chain not attached to the nanoparticle can be conjugated to a targeting ligand, such as an antibody or a small molecule, to actively guide the nanoparticle to specific cells or tissues. mdpi.comnih.gov This dual functionality—providing both passive (stealth) and active targeting capabilities—is a key advantage of using PEG linkers in the design of advanced nanomedicines. nih.gov

SystemEffect of PEGylationResearch Findings
Nanoparticles Shields from opsonization and phagocytosis, prevents aggregation.Prolongs systemic circulation time, improves stability, and allows for surface functionalization with targeting ligands. nih.govnih.govtstu.ru
Liposomes Increases blood circulation half-life from minutes to hours.Creates a "stealth" liposome that can more effectively accumulate in tumor tissue. nih.govthno.org
Drug Delivery Systems Enhances transport through mucosal barriers.Reduces interaction with mucus, facilitating delivery to epithelial cells. tstu.ru

This interactive table summarizes the key effects of PEGylation on drug delivery systems.

Hydrogel and Biomaterial Engineering through PEG Conjugation

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone of biomaterial science, prized for their biocompatibility, high water content that mimics native tissue, and tunable mechanical properties. mdpi.comnews-medical.netnih.gov The compound Benzyl-PEG5-CH2CO2tBu serves as a sophisticated building block in the synthesis of advanced, functional hydrogels. Its utility stems from the orthogonal nature of its end groups: the stable benzyl ether and the protected carboxylic acid.

The core strategy for incorporating this linker into a hydrogel network involves a two-step process. First, the tert-butyl (tBu) ester group is cleaved under acidic conditions to expose the terminal carboxylic acid. cd-bioparticles.netbroadpharm.com This newly available carboxyl group can then participate in various cross-linking reactions to form the hydrogel matrix. For instance, it can be activated to form an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with amine groups on other polymers or cross-linkers, or it can be directly coupled with hydroxyl or amine functionalities using carbodiimide (B86325) chemistry.

The benzyl ether terminus of the linker typically remains intact during this process, providing a stable, non-reactive, and hydrophobic domain within the hydrogel structure. wikipedia.org This amphiphilic character—a hydrophilic PEG backbone with a hydrophobic end—is crucial for creating hydrogels capable of encapsulating hydrophobic therapeutic agents, which would otherwise have poor solubility in the aqueous gel environment. ibmmpolymerbiomaterials.com The benzyl group can engage in π-π stacking interactions, potentially influencing the local microenvironment within the hydrogel and the release kinetics of entrapped molecules. ibmmpolymerbiomaterials.com

The PEG5 spacer itself plays a critical role. It ensures hydrophilicity, which is essential for the high water content of the hydrogel, and provides a flexible, non-immunogenic linker that enhances the biocompatibility of the final material. news-medical.net The defined length of the PEG chain allows for precise control over the cross-linking density and, consequently, the mesh size and mechanical properties of the hydrogel. news-medical.net This control is vital for applications in tissue engineering, where scaffold porosity and stiffness must be optimized to support cell infiltration, proliferation, and differentiation. news-medical.net

Component Function in Hydrogel Engineering Relevant Properties
Benzyl Ether GroupProvides a stable, hydrophobic domain for drug encapsulation.Inert, participates in non-covalent interactions (e.g., π-π stacking). wikipedia.orgibmmpolymerbiomaterials.com
PEG5 SpacerConfers hydrophilicity, biocompatibility, and flexibility.Water-soluble, non-immunogenic, defined length for controlled cross-linking. news-medical.net
-CH2CO2tBu GroupA protected carboxylic acid that can be deprotected for cross-linking.tert-butyl group is acid-labile; the resulting carboxylic acid reacts with amines/hydroxyls. cd-bioparticles.netbroadpharm.com

Integration in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. Benzyl-PEG5-CH2CO2tBu is an archetypal amphiphilic molecule, a class of compounds central to the spontaneous self-assembly of supramolecular structures in aqueous media. oup.comtandfonline.com

The driving force for assembly is the molecule's amphiphilicity. The hydrophobic benzyl group and the hydrophilic PEG chain seek to minimize unfavorable interactions with water, leading them to self-organize into structures like micelles or polymersomes. oup.comacs.org In these assemblies, the benzyl groups typically form a hydrophobic core, shielded from the aqueous environment, while the flexible, water-soluble PEG chains form a protective outer corona. acs.org This "core-shell" architecture is fundamental to creating nanocarriers for drug delivery. tandfonline.com

The benzyl group is not merely a passive hydrophobic component. Aromatic groups can influence the conformational properties of the adjacent PEG units and engage in specific non-covalent interactions, such as π-π stacking or cation-π interactions, which can add stability and order to the resulting assembly. mdpi.comoup.com Research on similar PEG-based amphiphiles has shown that the aromatic moiety encourages specific chain conformations, which can be critical for achieving well-defined, functional aggregates. oup.com

The terminal ester group also offers a point for functionalization. Before or after self-assembly, the tert-butyl group can be removed to reveal a carboxylic acid on the surface of the nanostructure. This allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides), fluorescent dyes for imaging, or other functional molecules, creating highly sophisticated, multi-functional supramolecular systems for applications in targeted drug delivery and diagnostics.

Feature Role in Supramolecular Assembly Example Research Finding
AmphiphilicityDrives the spontaneous formation of core-shell structures (e.g., micelles) in water.Copolymers of PEG and aromatic diesters self-assemble into nanomicelles (20-50 nm) for drug delivery. acs.org
Benzyl GroupForms the hydrophobic core and can participate in stabilizing π-π interactions.Aromatic substitutions on PEG derivatives encourage specific gauche conformations, influencing thermal response and aggregation. oup.com
PEG ChainForms the hydrophilic corona, ensuring water solubility and biocompatibility of the assembly.PEG-peptide conjugates utilize the amphiphilicity to drive self-assembly. acs.org
Terminal Carboxyl Group (deprotected)Provides a reactive handle on the assembly's surface for further functionalization.PEG linkers with protected carboxyl groups are designed for later conjugation after deprotection. cd-bioparticles.netbroadpharm.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of Benzyl-PEG5-CH2CO2tBu. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the compound's structure, from the aromatic protons of the benzyl (B1604629) group to the aliphatic protons of the PEG chain and the tert-butyl ester. rsc.org

In ¹H NMR analysis, the distinct signals for the benzyl group's aromatic protons (typically found between 7.2-7.4 ppm) and its methylene (B1212753) protons (-CH₂-Ph, around 4.5 ppm) confirm the presence of this terminal group. rsc.orgrsc.org The extensive signal from the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) usually appears as a complex multiplet around 3.6 ppm. usp.orgbiorxiv.org The protons of the methylene group adjacent to the ester (PEG-CH₂CO₂tBu) and the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃, around 1.4 ppm) are also key identifiers.

Quantitative ¹H NMR for Functionalization Efficacy and Molecular Weight Determination

Quantitative ¹H NMR (qNMR) is a powerful technique for assessing the efficacy of the functionalization process and confirming the molecular weight of the PEG linker. By carefully integrating the signals corresponding to the terminal groups against the signal from the PEG repeating units, researchers can verify that the functionalization is complete and that the PEG chain has the correct length. biorxiv.org

For Benzyl-PEG5-CH2CO2tBu, the integration of the benzyl protons or the tert-butyl protons can be compared to the integration of the PEG backbone protons. For instance, the ratio of the integration of the two benzylic protons to the twenty protons of the five ethylene glycol units should be 2:20 (or 1:10), confirming the PEG-5 chain length. This method is crucial for quality control, as it can detect impurities such as unreacted starting materials or PEGs of different lengths. nih.gov It is important to correctly assign all peaks, as satellite peaks from ¹³C–¹H coupling can sometimes be mistaken for impurities, especially in high molecular weight polymers. nih.govresearchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Benzyl-PEG5-CH2CO2tBu in CDCl₃.
AssignmentProton GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-HBenzyl Aromatic Protons7.25 - 7.40m (multiplet)5H
Ar-CH₂Benzyl Methylene Protons~4.57s (singlet)2H
PEG-CH₂-COMethylene Protons adjacent to Ester~4.05s (singlet)2H
PEG Backbone-(CH₂CH₂O)₅-~3.65m (multiplet)20H
t-Butyl-C(CH₃)₃~1.45s (singlet)9H

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight of Benzyl-PEG5-CH2CO2tBu. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely employed. walshmedicalmedia.com

MALDI-TOF MS is particularly well-suited for analyzing polymers like PEGs, providing an absolute measurement of the molecular weight of individual polymer chains. bath.ac.uk This allows for the determination of the average molecular weight and the distribution of chain lengths. walshmedicalmedia.combath.ac.uk For Benzyl-PEG5-CH2CO2tBu, the expected monoisotopic mass is 398.23 g/mol . The MALDI-TOF spectrum would show a prominent peak corresponding to this mass, often as an adduct with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The sample preparation, including the choice of matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and cationizing agent, is critical for obtaining high-quality spectra. bath.ac.uknih.gov

ESI-MS is another valuable technique, often preferred for its compatibility with liquid chromatography and automated workflows. walshmedicalmedia.com It can accurately determine the mass-to-charge ratio (m/z) of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data for Benzyl-PEG5-CH2CO2tBu.
ParameterValue
Molecular FormulaC₂₁H₃₄O₇
Molecular Weight (Avg.)398.49 g/mol
Monoisotopic Mass398.23045 g/mol
Expected [M+Na]⁺ (MALDI/ESI)421.22 g/mol
Expected [M+K]⁺ (MALDI/ESI)437.19 g/mol

Chromatographic Techniques (e.g., HPLC, SEC) for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity and molecular weight distribution of Benzyl-PEG5-CH2CO2tBu.

High-Performance Liquid Chromatography (HPLC), particularly using a reversed-phase (RP) column (e.g., C18), is a standard method for determining the purity of the final product. jpionline.org The method separates the target compound from any non-PEGylated impurities, unreacted starting materials, or by-products based on differences in hydrophobicity. A typical analysis would show a single, sharp peak for the pure compound, and the peak area can be used for quantitative purity assessment (e.g., >95%). researchgate.net

Size-Exclusion Chromatography (SEC) is the primary technique for analyzing the molecular weight distribution of polymers. chromatographyonline.com For Benzyl-PEG5-CH2CO2tBu, SEC can confirm the presence of a monodisperse or narrowly distributed species, separating it from any higher or lower molecular weight oligomers or polymers. welch-us.comchromatographyonline.com This is crucial for applications where the exact length of the PEG linker is critical. chromatographyonline.com The choice of a suitable column and a mobile phase that minimizes non-specific interactions is key to achieving accurate separation. welch-us.com

Table 3: Example Chromatographic Conditions for Analysis.
TechniqueParameterTypical Condition
RP-HPLC (Purity)ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 220 nm or 254 nm jpionline.org
SEC (MW Distribution)ColumnAqueous SEC Column (e.g., Aquagel-OH) usp.org
Mobile PhaseAqueous buffer (e.g., 0.1 N Sodium Nitrate) usp.org
Flow Rate0.8 mL/min
DetectionRefractive Index (RI) or UV

Computational and Theoretical Investigations of Pegylated Systems

Molecular Dynamics (MD) Simulations of PEG Linkers

Conformation and Flexibility Analysis of PEG Chains

The PEG chain is known for its flexibility and hydrophilicity, properties that are critical for its function in drug delivery. MD simulations have been extensively used to characterize the conformational preferences of PEG chains. mdpi.comnih.gov A key finding from these simulations is that PEG chains on protein surfaces often adopt a folded structure rather than a fully extended one. nih.gov

In the specific case of Benzyl-PEG5-CH2CO2tBu, the terminal benzyl (B1604629) and t-butyl groups are expected to significantly influence the conformational ensemble of the PEG5 chain. The bulky and hydrophobic nature of these end-groups could lead to unique folded conformations driven by hydrophobic collapse in aqueous environments, a phenomenon observed in similar PROTAC linkers. acs.org MD simulations can quantify this behavior by analyzing metrics such as the radius of gyration (Rgyr) and end-to-end distance, which describe the compactness and extension of the polymer chain. acs.orgcaltech.edu Studies on similar PEGylated molecules have shown that the presence of a PEG spacer generally has little effect on the conformation of small neutral peptides but can significantly impact highly charged peptides. acs.org

Table 1: Key Conformational Metrics from MD Simulations of PEG Linkers

MetricDescriptionTypical Findings for PEG LinkersPotential Influence of Benzyl/t-Butyl Groups
Radius of Gyration (Rgyr) A measure of the overall size and compactness of the polymer chain. caltech.eduVaries with solvent; can indicate folded or extended states. acs.orgMay promote a more compact, folded state in aqueous solution due to hydrophobic interactions.
End-to-End Distance The distance between the two ends of the linker chain.Shows a distribution of values reflecting the linker's flexibility.Could be smaller on average compared to an unmodified PEG5 chain, indicating a propensity for folding.
Torsional Angle Distribution The distribution of dihedral angles along the C-C-O-C backbone.Exhibits characteristic preferences for gauche and trans conformations. mdpi.comThe bulky end groups might introduce steric hindrance, slightly altering the preferred dihedral angles.
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to solvent.A key factor in solubility and interactions. acs.orgHydrophobic end-groups might be shielded from water in folded conformations, reducing the polar SASA. acs.org

A recent study comparing an alkyl linker to a PEG linker in PROTACs found that the PEG-containing molecule adopted similar conformations in both polar and nonpolar environments, whereas the alkyl linker's conformation was highly dependent on the solvent. acs.org This suggests that the PEG5 chain in Benzyl-PEG5-CH2CO2tBu likely imparts a degree of conformational stability across different biological environments.

Interactions with Biomolecules and Membranes

The way a PEG linker interacts with proteins and cell membranes is critical to its function. PEGylation is often employed to shield drugs from plasma proteins, thereby increasing their circulation time. nih.govmdpi.com MD simulations can reveal the specific nature of these interactions. For instance, simulations have shown that PEG chains can sterically suppress the adsorption of proteins onto surfaces when the PEG chains are in an extended brush conformation. mdpi.com

For Benzyl-PEG5-CH2CO2tBu, the terminal groups add another layer of complexity. The benzyl group can participate in hydrophobic and π-stacking interactions with aromatic residues on protein surfaces, while the entire linker can interact with the lipid bilayer of cell membranes. nih.gov Simulations have shown that PEG chains can penetrate into the hydrophobic region of a lipid bilayer. mdpi.com The presence of the bulky benzyl and t-butyl groups could modulate this behavior, potentially anchoring the linker at the membrane interface. Studies have found that hydrophobic interactions play a significant role in promoting PEG-protein interactions, especially as the polymer molecular weight increases. acs.org

Quantum Mechanics (QM) Based Calculations for Force Field Development

The accuracy of MD simulations is fundamentally dependent on the quality of the force field (FF) used, which is a set of mathematical functions and parameters that describe the potential energy of the system. mdpi.comnih.gov Quantum mechanics (QM) calculations are the gold standard for developing and parameterizing these force fields. researchgate.netacs.org By solving the Schrödinger equation for small model compounds, QM methods provide highly accurate information about molecular geometries, charge distributions, and interaction energies. mdpi.com

For PEGylated systems, QM calculations are used to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). mdpi.comacs.org For example, QM calculations on model ethers like 1,2-dimethoxyethane (B42094) are used to parameterize the crucial C-O-C-C torsional potentials that dictate the flexibility of the PEG chain. mdpi.comacs.org The development of the CHARMM ether force fields, for instance, relied heavily on QM calculations to accurately reproduce conformational energies. mdpi.com Similarly, deriving accurate partial atomic charges, which govern electrostatic interactions, is achieved by fitting to the electrostatic potential grid calculated by QM methods. acs.org

Table 2: Role of QM Calculations in Force Field Development for Benzyl-PEG5-CH2CO2tBu

Force Field TermDescriptionQM-Derived InformationRelevance to Benzyl-PEG5-CH2CO2tBu
Bond & Angle Parameters Govern the energy required to stretch bonds and bend angles from their equilibrium values.Equilibrium bond lengths and angles from QM-optimized geometries.Ensures the fundamental geometry of the PEG, benzyl, and t-butyl groups is accurate.
Torsional (Dihedral) Parameters Describe the energy barriers for rotation around chemical bonds.Rotational energy profiles for model compounds (e.g., 1,2-dimethoxyethane, toluene). mdpi.comCrucial for correctly modeling the flexibility of the PEG chain and the rotation of the end-groups.
Partial Atomic Charges Determine the electrostatic interactions between atoms.Fitted to reproduce the QM-calculated electrostatic potential around the molecule. acs.orgEssential for modeling interactions with polar water molecules, protein residues, and lipid headgroups.
Lennard-Jones Parameters Define the van der Waals (repulsive and attractive dispersion) interactions.Can be derived from QM calculations of interaction energies between molecules. acs.orgacs.orgCritical for modeling hydrophobic interactions and steric effects of the benzyl and t-butyl groups.

This QM-based parameterization ensures that the subsequent, less computationally expensive, MD simulations provide a physically realistic depiction of the molecule's behavior. mdpi.comresearchgate.net

In Silico Design and Optimization of Linker Architectures

The insights gained from MD and QM studies feed directly into the in silico design and optimization of new linker architectures. computabio.comexplorationpub.com For PROTACs and other complex therapeutics, the linker is a key component that must be optimized for length, flexibility, solubility, and its ability to correctly orient the two ligands for effective ternary complex formation. nih.govmdpi.com

Computational tools allow for the rapid evaluation of virtual libraries of linkers, saving significant time and resources compared to empirical, trial-and-error synthesis and testing. nih.govmdpi.com For a molecule like Benzyl-PEG5-CH2CO2tBu, computational design might involve exploring variations such as:

Linker Length: Simulating versions with different numbers of PEG units (e.g., PEG3, PEG4, PEG6) to find the optimal distance for bridging the target protein and the E3 ligase. nih.govexplorationpub.com

Composition: Replacing PEG units with alkyl chains to modulate hydrophobicity and flexibility, and assessing the impact on properties like cell permeability. acs.orgmdpi.com

Attachment Points: Modeling the linker attached to different positions on the warhead or anchor ligands to optimize the geometry of the ternary complex. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Linker Chemistries and Orthogonal Functionalization

The traditional reliance on polyethylene (B3416737) glycol (PEG) and alkyl chains as PROTAC linkers is giving way to more sophisticated and functional chemical motifs. nih.gov While PEG linkers like Benzyl-PEG5-CH2CO2tBu have been instrumental in early PROTAC development due to their ready availability and ability to systematically vary linker length, research is now focused on overcoming their limitations, such as potential for oxidative metabolism. nih.govmdpi.com

Emerging linker chemistries are exploring the incorporation of rigid structures, such as heterocyclic scaffolds (e.g., piperazine, piperidine) and alkynes. nih.govnih.gov These rigid linkers can reduce the conformational flexibility of the PROTAC, leading to more stable ternary complex formation and improved pharmacological properties. nih.gov For instance, the benzyl (B1604629) group, present in the subject compound, can provide conformational restriction and participate in favorable pi-stacking interactions within the ternary complex, as seen in a PROTAC designed to degrade SMARCA2 and SMARCA4. nih.govexplorationpub.comresearchgate.net

Furthermore, novel linker designs are incorporating unique chemical entities to impart specific functionalities. One innovative approach involves the use of a ferrocene (B1249389) scaffold as a "molecular hinge," which allows for dynamic conformational changes and can enhance the "chameleonic" behavior of PROTACs, adapting their shape to the biological environment. acs.org

Orthogonal functionalization strategies are also becoming crucial. These methods allow for the precise and selective modification of the linker without interfering with the warhead or the E3 ligase ligand. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has proven invaluable for the rapid and efficient assembly of PROTAC libraries with diverse linker compositions and attachment points. nih.govexplorationpub.com This enables a more systematic exploration of the structure-activity relationship (SAR) of the linker. nih.gov Late-stage functionalization techniques are also being developed to install orthogonal handles on linkers for further modification. dntb.gov.ua

High-Throughput Synthesis and Screening Approaches for Linker Optimization

The empirical and often time-consuming process of optimizing PROTAC linkers is being revolutionized by high-throughput synthesis and screening platforms. chemrxiv.orgnih.gov These approaches facilitate the rapid generation and evaluation of large PROTAC libraries to identify candidates with optimal degradation activity.

One key strategy involves the use of pre-formed E3 ligand-linker intermediates. chemrxiv.orgsigmaaldrich.com Commercially available building blocks, where an E3 ligase ligand is already attached to a linker with a reactive handle, streamline the synthesis process, requiring only the final coupling to the protein of interest (POI) ligand. sigmaaldrich.comtocris.com This modular approach allows for the efficient screening of different E3 ligands, linker types, lengths, and exit vectors. tocris.com

To accelerate discovery, researchers have developed miniaturized, nanomole-scale synthesis methodologies. chemrxiv.orgnih.gov These platforms, often performed in 384-well plates, allow for the parallel synthesis of hundreds of PROTACs. chemrxiv.orgportlandpress.com A significant advancement is the ability to directly screen the unpurified reaction mixtures in cell-based degradation assays, such as HiBiT or AlphaLISA. chemrxiv.orgnih.gov This "direct-to-biology" approach dramatically reduces the time and resources required for hit identification, from several weeks to a matter of days. nih.gov

Combinatorial solid-phase synthesis is another powerful tool, enabling the efficient creation of PROTAC libraries in an array format. researchgate.net This on-chip platform can be directly used for biological screening without the need for sample transfer. researchgate.net DNA-encoded library (DEL) technology has also been adapted for PROTAC discovery, allowing for the synthesis and screening of vast libraries to identify novel degraders. portlandpress.com

Advanced Applications in Targeted Protein Degradation Beyond PROTACs

The fundamental principle of inducing proximity between a target and a cellular machine is being extended beyond the classic PROTAC-ubiquitin-proteasome system axis. This has led to the development of novel degradation technologies capable of targeting a wider range of proteins and even other biomolecules. bohrium.combmglabtech.com

One prominent example is the development of Lysosome-Targeting Chimeras (LYTACs). These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway. bohrium.commdpi.com Instead of an E3 ligase ligand, LYTACs incorporate a ligand that binds to a cell-surface receptor, leading to endocytosis and subsequent lysosomal degradation of the target protein.

Other emerging modalities include:

AUTACs (Autophagy-Targeting Chimeras) and ATTECs (Autophagosome-Tethering Compounds) , which utilize the autophagy pathway for the degradation of not just proteins but also larger cellular components. bohrium.commdpi.com

RIBOTACs (Ribonuclease-Targeting Chimeras) and RNA-PROTACs , which are designed to degrade specific RNA molecules by recruiting ribonucleases. bohrium.com

PhosphoTACs , which selectively degrade the phosphorylated form of a protein. bohrium.com

These next-generation degraders expand the "druggable" proteome and offer new therapeutic possibilities. bmglabtech.comresearchgate.net While they move beyond the canonical PROTAC mechanism, the principles of linker design, including the role of PEG-based linkers in modulating solubility and spacing, remain highly relevant. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Rational Design

The complexity of PROTAC design, particularly the multifaceted role of the linker, presents a significant challenge for traditional drug discovery. mdpi.comrsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and facilitate the rational design of novel degraders. nih.govrsc.org

ML models are being developed to predict the degradation efficiency of PROTACs and to generate novel linker structures de novo. mdpi.comnih.gov These models can learn from the vast datasets of existing PROTACs to identify key features that contribute to successful degradation. rsc.org

DeLinker : A graph-based deep generative model that uses 3D structural information to design or replace linkers between two molecular fragments. nih.gov

AIMLinker : A deep neural network that generates drug-like PROTAC analogs by leveraging the structural information of related fragments. nih.gov

ProLinker-Generator : A GPT-based model that uses transfer and reinforcement learning to generate novel and effective linkers with optimized properties. mdpi.com

PROTAC-INVENT : A 3D linker generative model that can produce not only the chemical structure (SMILES) of a PROTAC but also its putative 3D binding conformation within the ternary complex. chemrxiv.orgoup.com

These computational approaches can significantly reduce the number of experiments needed for optimization by predicting key properties like linker length, flexibility, and the potential for forming a stable ternary complex. nih.govchemrxiv.org By integrating AI and ML, the field is moving away from a "trial and error" approach towards a more rational and accelerated design of potent and selective protein degraders. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Benzyl-PEG5-CH2CO2tBu?

  • Synthesis : The compound is typically synthesized via stepwise PEGylation. First, the benzyl group is introduced to a PEG5 backbone, followed by coupling with a tert-butyl-protected carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt). The PEG spacer enhances solubility and reduces steric hindrance during reactions .
  • Purification : Use silica gel chromatography with gradients of dichloromethane/methanol (95:5 to 90:10) to separate unreacted PEG intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 1.44 ppm for t-Bu, δ 4.5 ppm for benzyl-CH2) .

Q. How does the tert-butyl ester group influence reaction pathways in downstream modifications?

  • The tert-butyl (t-Bu) group acts as a protecting group for the carboxylic acid, preventing premature nucleophilic attacks during reactions. Deprotection is achieved under acidic conditions (e.g., 95% trifluoroacetic acid (TFA) for 2–4 hours). Post-deprotection, the free carboxylic acid can participate in esterification, amidation, or bioconjugation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling Benzyl-PEG5-CH2CO2tBu to amine-containing biomolecules?

  • Methodology :

Activate the carboxylic acid (post t-Bu deprotection) using NHS/EDC in anhydrous DMF or DCM.

Maintain a pH of 7–8 (use HEPES or phosphate buffer) to favor nucleophilic attack by primary amines.

Monitor coupling efficiency via MALDI-TOF MS to detect mass shifts in the biomolecule (e.g., +398.49 Da for PEG5-CH2COOH attachment).

  • Note : Steric hindrance from the benzyl group may reduce coupling yields; increasing reaction time (24–48 hours) or using excess PEG reagent (5–10 equiv) can mitigate this .

Q. What analytical techniques resolve discrepancies in reported molecular weights (398.49 vs. 442.54 Da)?

  • Root Cause : Discrepancies arise from conflicting literature data on molecular formulas (C21H34O7 vs. C23H38O8).
  • Resolution :

Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., ESI-HRMS expected m/z: 399.2385 [M+H]+ for C21H34O7).

Validate via 1H/13C NMR (e.g., PEG5 chain: δ 3.6–3.8 ppm; benzyl-CH2: δ 4.5 ppm).

  • Reference : Prioritize CAS-registered data (C21H34O7, 398.49 Da) for consistency .

Q. How do solvent choices impact the compound’s stability during long-term storage?

  • Stability Data :

  • Aprotic solvents (e.g., DCM, THF): Stable for >6 months at −20°C.
  • Protic solvents (e.g., water, methanol): Hydrolysis of the t-Bu ester occurs within weeks.
  • Recommendation : Store in anhydrous DCM with molecular sieves (4Å) to prevent moisture-induced degradation .

Methodological Challenges

Q. What strategies address low yields in PEG5-mediated bioconjugation reactions?

  • Troubleshooting :

Steric Hindrance : Replace benzyl-PEG5 with linear PEG variants (e.g., methoxy-PEG5) to reduce bulkiness.

Solubility Mismatch : Use co-solvents (e.g., DMSO:water, 1:4) to improve reagent-biomolecule compatibility.

Kinetic Monitoring : Employ UV-Vis (e.g., NHS ester absorbance at 260 nm) to track reaction progress in real time .

Q. How to validate the absence of unreacted PEG5 intermediates in final products?

  • Analytical Workflow :

LC-MS : Detect residual PEG5-CH2CO2tBu (retention time ~8.2 min under reverse-phase conditions).

FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) post-purification.

SEC-MALS : Determine molecular weight distribution and rule out PEG oligomer contaminants .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for Benzyl-PEG5-CH2CO2tBu?

  • Key Factors :

Purity : Commercial batches with <95% purity may contain hydrophobic byproducts, reducing apparent aqueous solubility.

Temperature : Solubility in water increases from 5 mg/mL at 25°C to 15 mg/mL at 37°C due to PEG’s thermoresponsive behavior.

Validation : Measure solubility via dynamic light scattering (DLS) to detect aggregation thresholds .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.